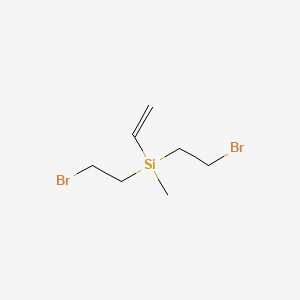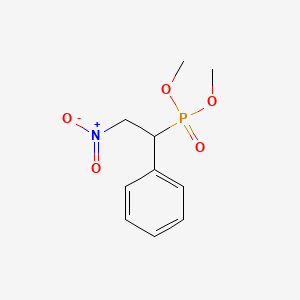
(1-Dimethoxyphosphoryl-2-nitroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Dimethoxyphosphoryl-2-nitroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a dimethoxyphosphoryl group and a nitroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Dimethoxyphosphoryl-2-nitroethyl)benzene typically involves the reaction of benzene with appropriate phosphorylating and nitrating agents. One common method involves the nitration of benzene to form nitrobenzene, followed by the introduction of the dimethoxyphosphoryl group through a phosphorylation reaction. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Dimethoxyphosphoryl-2-nitroethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution may involve reagents like halogens or sulfonic acids, while nucleophilic substitution may use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Products depend on the specific substituents introduced to the benzene ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Dimethoxyphosphoryl-2-nitroethyl)benzene is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity. These compounds can serve as probes or inhibitors in biochemical assays, helping to elucidate the mechanisms of various biological processes.
Medicine
While not directly used as a therapeutic agent, this compound and its derivatives may be investigated for their potential medicinal properties. Research may focus on their ability to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for the creation of polymers, resins, and other materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Dimethoxyphosphoryl-2-nitroethyl)benzene depends on its specific application. In chemical reactions, the compound’s functional groups participate in various transformations, such as oxidation, reduction, and substitution. In biological systems, derivatives of the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Dimethoxyphosphoryl-2-nitroethyl)benzene: Characterized by the presence of both a dimethoxyphosphoryl group and a nitroethyl group.
(1-Dimethoxyphosphoryl-2-nitroethyl)phenol: Similar structure but with a hydroxyl group instead of a benzene ring.
(1-Dimethoxyphosphoryl-2-nitroethyl)aniline: Contains an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a dimethoxyphosphoryl group and a nitroethyl group allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
37909-64-1 |
|---|---|
Formule moléculaire |
C10H14NO5P |
Poids moléculaire |
259.20 g/mol |
Nom IUPAC |
(1-dimethoxyphosphoryl-2-nitroethyl)benzene |
InChI |
InChI=1S/C10H14NO5P/c1-15-17(14,16-2)10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clé InChI |
ZTMZKDMTKDJXHQ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C[N+](=O)[O-])C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


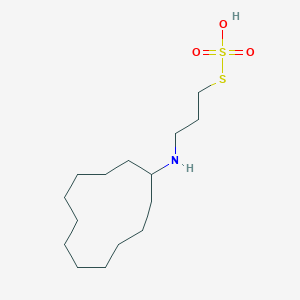
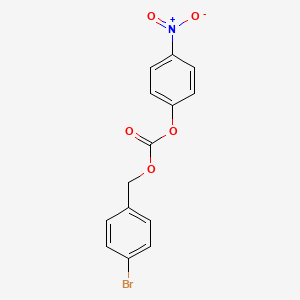
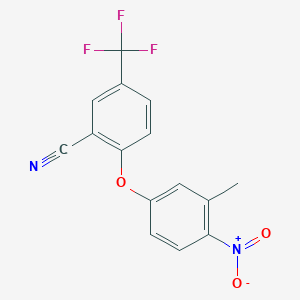
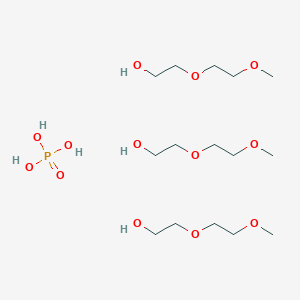
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
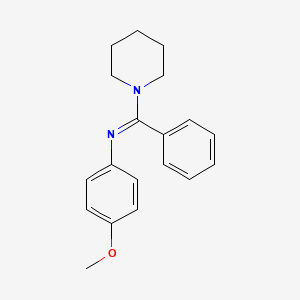



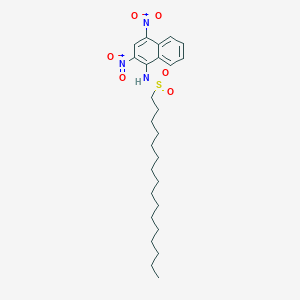
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
